molecular formula C21H43ClN2 B13994447 2-octadecyl-4,5-dihydro-1H-imidazole CAS No. 7347-32-2

2-octadecyl-4,5-dihydro-1H-imidazole

Cat. No.: B13994447
CAS No.: 7347-32-2
M. Wt: 359.0 g/mol
InChI Key: GRSWKELQKMCSJD-UHFFFAOYSA-N
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Description

2-octadecyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an imidazole ring with an octadecyl group attached, making it a long-chain alkyl imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-octadecyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-octadecyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the alkyl chain.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-octadecyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-octadecyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the long alkyl chain can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but with a shorter alkyl chain.

    2-benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group instead of an alkyl chain.

    2-phenyl-4,5-dihydro-1H-imidazole: Features a phenyl group attached to the imidazole ring.

Uniqueness

2-octadecyl-4,5-dihydro-1H-imidazole is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and lubricants.

Properties

CAS No.

7347-32-2

Molecular Formula

C21H43ClN2

Molecular Weight

359.0 g/mol

IUPAC Name

2-octadecyl-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C21H42N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21;/h2-20H2,1H3,(H,22,23);1H

InChI Key

GRSWKELQKMCSJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=NCCN1.Cl

Origin of Product

United States

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